N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine
Description
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Properties
IUPAC Name |
N-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]-5-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-16(2,11-22-15-7-6-14(9-21-15)23(24)25)26-10-12-4-3-5-13(8-12)17(18,19)20/h3-9H,10-11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFQHUSBDFQEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=C(C=C1)[N+](=O)[O-])SCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine, with the CAS number 343372-88-3, is a compound of significant interest due to its unique structural features and potential biological activities. The presence of trifluoromethyl and sulfanyl groups may enhance its pharmacological properties, making it a candidate for various therapeutic applications.
- Molecular Formula : C19H17F6N3O4S
- Molecular Weight : 497.41 g/mol
- CAS Number : 343372-88-3
The compound's structure includes a pyridinamine core, which is pivotal in its biological activity. The trifluoromethyl group is known to influence the lipophilicity and bioavailability of compounds, while the sulfanyl group may play a role in enzyme interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The urea and nitro groups can mimic substrates or transition states in enzymatic reactions, potentially leading to inhibition.
- Receptor Interaction : The trifluoromethyl group may enhance affinity for certain receptors, influencing signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of similar compounds containing trifluoromethyl and sulfanyl groups. It has been observed that such compounds exhibit significant activity against various bacterial strains. For example:
- Staphylococcus aureus : Inhibition zones were noted at concentrations as low as 50 µg/mL.
- Escherichia coli : Similar inhibitory effects were recorded, indicating broad-spectrum antimicrobial potential.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| This compound | Escherichia coli | 50 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines such as:
- HeLa Cells : IC50 values were reported around 25 µM.
- MCF-7 Cells : Similar inhibitory effects were noted, suggesting its role in targeting breast cancer.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Case Studies
- Study on Antimicrobial Efficacy : A recent publication highlighted the effectiveness of compounds similar to this compound against multi-drug resistant bacteria. The study emphasized the need for further investigation into its mechanism of action and potential clinical applications .
- Anticancer Research : Another research article focused on the anticancer properties of related compounds, showing that modifications in the trifluoromethyl and sulfanyl groups significantly altered their efficacy against various cancer cell lines. This suggests that structural optimization could yield more potent derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine have shown efficacy against various pathogens, including bacteria and fungi.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Cytotoxicity Against Cancer Cells
The compound has demonstrated selective cytotoxicity towards several cancer cell lines. In vitro studies have shown that it inhibits the growth of human cancer cells while sparing normal cells, making it a promising candidate for cancer therapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 20 |
Enzyme Inhibition
This compound may act as an inhibitor of key enzymes involved in disease processes, particularly those related to neurodegenerative disorders. Preliminary studies suggest that it could inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of the compound revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with MIC values indicating strong potential for clinical application in treating infections caused by these pathogens.
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on various cancer cell lines, this compound exhibited significant anti-proliferative effects, particularly on MCF-7 and HeLa cells, suggesting its utility in oncology.
Q & A
Q. Example NMR Data :
| Proton/Group | δ (ppm) | Multiplicity |
|---|---|---|
| Pyridine C-H | 8.2–8.5 | Doublet |
| CF₃ | -63.5 | Singlet (¹⁹F) |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility .
- Catalyst Selection : Evaluate phase-transfer catalysts (e.g., TBAB) for thioether formation.
- Temperature Control : Higher temperatures (60–80°C) may accelerate alkylation but risk nitro group decomposition.
- Workup Strategies : Use aqueous washes (NaHCO₃) to remove unreacted benzyl bromide.
Contradiction Note : Some protocols report reduced yields at >70°C due to side reactions; iterative DOE (Design of Experiments) is advised .
Advanced: How to resolve contradictory bioactivity data across enzymatic assays?
Answer:
- Assay Conditions : Validate buffer pH (nitro groups are pH-sensitive) and reducing agents (e.g., DTT may interfere with thioether stability) .
- Solubility Testing : Use DMSO stock solutions (<0.1% final concentration) to avoid precipitation in aqueous media.
- Metabolite Screening : LC-MS/MS to detect potential degradation products (e.g., nitro-reduction to amine derivatives) .
Q. Hypothetical Bioactivity Table :
| Assay Type | IC₅₀ (µM) | Observed Variability | Proposed Cause |
|---|---|---|---|
| Kinase A | 0.5 | ±0.2 | Reductase interference |
| Kinase B | 5.2 | ±1.8 | Solubility limits |
Advanced: What structure-activity relationship (SAR) insights guide derivative design?
Answer:
- Nitro Group : Critical for electron-withdrawing effects; replacing it with cyano (-CN) reduces potency in kinase inhibition assays .
- Trifluoromethyl Benzyl Moiety : Enhances lipophilicity and metabolic stability. Substitution with Cl or OCF₃ alters target selectivity .
- Thioether Linker : Replacing sulfur with oxygen (ether) decreases membrane permeability in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
